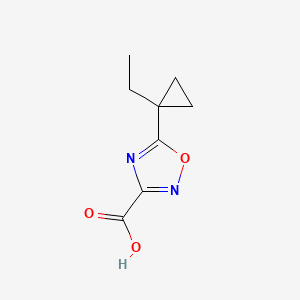

5-(1-Ethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

These compounds belong to the 1,2,4-oxadiazole class, a heterocyclic scaffold known for its metabolic stability, bioisosteric properties, and applications in medicinal chemistry. The ethylcyclopropyl substituent at the 5-position of the oxadiazole ring introduces steric and electronic effects that influence physicochemical properties and biological activity. This article compares structural analogues with variations in substituents, synthesis pathways, and pharmacological relevance.

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

5-(1-ethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C8H10N2O3/c1-2-8(3-4-8)7-9-5(6(11)12)10-13-7/h2-4H2,1H3,(H,11,12) |

InChI Key |

ZUQKSOXBDAIGMY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC1)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethylcyclopropylamine with a nitrile oxide, which can be generated in situ from a hydroximoyl chloride and a base. The reaction proceeds through a [3+2] cycloaddition to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The oxadiazole ring can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Basic Information

- Chemical Formula: C₈H₁₀N₂O₃

- Molecular Weight: 182.18 g/mol

- CAS Number: 1851089-13-8

Structural Characteristics

The compound features an oxadiazole ring, which is known for its stability and reactivity, making it a valuable scaffold in drug design and materials synthesis.

Medicinal Chemistry

5-(1-Ethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals.

Case Study: Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar oxadiazole derivatives possess activity against various bacterial strains, suggesting that 5-(1-Ethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid could be explored for similar applications.

| Property | Value |

|---|---|

| Target Bacteria | E. coli, S. aureus |

| Activity | Minimum Inhibitory Concentration (MIC) values below 50 µg/mL |

Materials Science

This compound can be utilized in the synthesis of polymers and other materials due to its unique chemical structure.

Application: Polymer Synthesis

The incorporation of oxadiazole moieties into polymer backbones can enhance thermal stability and mechanical properties.

| Material Type | Property Enhanced |

|---|---|

| Thermoplastic Polymers | Increased thermal stability |

| Coatings | Improved adhesion |

Agrochemicals

The potential use of 5-(1-Ethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid in agrochemicals is another area of interest.

Case Study: Herbicidal Activity

Preliminary studies suggest that oxadiazole derivatives can act as herbicides by inhibiting specific metabolic pathways in plants.

| Target Plant Species | Effect |

|---|---|

| Weeds | Growth inhibition |

| Crop Plants | Selective toxicity |

Mechanism of Action

The mechanism of action of 5-(1-Ethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below summarizes key structural analogues of 1,2,4-oxadiazole-3-carboxylic acids with cyclopropyl, isopropyl, and aromatic substituents:

Key Observations

Substituent Effects :

- Cyclopropyl vs. Isopropyl : Cyclopropyl substituents (e.g., 1-methylcyclopropyl in ) confer rigidity and enhanced metabolic stability compared to flexible isopropyl groups. However, isopropyl derivatives like 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid exhibit higher predicted acidity (pKa ≈ 2.68) due to reduced steric hindrance near the carboxylic acid group .

- Aromatic vs. Aliphatic : The trifluoromethylphenyl-substituted analogue (CAS 163720-44-3) has a significantly higher molecular weight (258.15 g/mol) and predicted boiling point (392.6°C), reflecting increased hydrophobicity and thermal stability .

Synthetic Pathways :

- Hydrolysis of Esters : Ethyl esters (e.g., CAS 1533749-69-7 ) are hydrolyzed to carboxylic acids under basic conditions (2M KOH in EtOH/MeOH at 80°C), as demonstrated in antiplasmodial compound synthesis . This method is scalable and yields high-purity products.

Research Findings and Pharmacological Relevance

Antiplasmodial Activity

The ethylcyclopropyl analogue’s rigid structure may enhance target binding by reducing conformational flexibility.

Physicochemical Optimization

- Lipophilicity : Cyclopropyl-substituted oxadiazoles (e.g., ) balance lipophilicity and aqueous solubility, making them favorable for oral bioavailability.

- Acidity : The pKa of the carboxylic acid group (≈2.68 for isopropyl derivatives ) suggests ionization at physiological pH, influencing membrane permeability and protein binding.

Biological Activity

5-(1-Ethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1339872-07-9) is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₆H₇N₂O₃

- Molecular Weight : 154.13 g/mol

- CAS Number : 1339872-07-9

- MDL Number : MFCD18344133

Synthesis

The synthesis of 5-(1-Ethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves cyclodehydration reactions using appropriate precursors such as carboxylic acid esters and arylamidoximes. This method has been reported to yield various substituted oxadiazoles with significant biological properties .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(1-Ethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid. The compound has been shown to exhibit cytotoxic effects against several cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.38 | Induction of apoptosis via p53 activation and caspase-3 cleavage |

| U-937 | <10 | Dose-dependent cytotoxicity |

| CEM-13 | <5 | Apoptotic pathway activation |

The compound's mechanism involves the activation of apoptotic pathways, as evidenced by increased expression levels of p53 and activation of caspases in treated cells. Flow cytometry assays confirm that these compounds induce apoptosis in a dose-dependent manner .

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess antimicrobial properties. While specific data on 5-(1-Ethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid is limited, related compounds have demonstrated effectiveness against various bacterial strains and fungi .

Other Biological Activities

Beyond anticancer and antimicrobial properties, oxadiazoles have been investigated for their anti-inflammatory and antidiabetic activities. Compounds within this class have been reported to inhibit key enzymes involved in inflammatory processes and glucose metabolism .

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of various oxadiazoles on human leukemia cell lines. The results indicated that 5-(1-Ethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Molecular docking studies suggest that the compound interacts favorably with target proteins involved in cancer progression, showcasing potential for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.